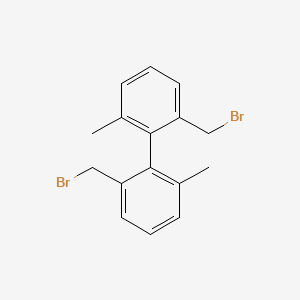
2,2'-Bis(bromomethyl)-6,6'-dimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl is a brominated organic compound with the molecular formula C16H16Br2. This compound is characterized by the presence of two bromomethyl groups and two methyl groups attached to a biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl typically involves the bromination of 6,6’-dimethyl-1,1’-biphenyl. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dimethyl derivatives.
Aplicaciones Científicas De Investigación
2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets through its bromomethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include alkylation of DNA, proteins, and other cellular components, which can result in changes in cellular function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Lacks the methyl groups present in 2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl.
2,2’-Bis(bromomethyl)-1,3-propanediol: Contains hydroxyl groups instead of the biphenyl structure.
Pentaerythritol tetrabromide: Contains four bromomethyl groups attached to a central carbon atom.
Uniqueness
2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl is unique due to its specific biphenyl structure with bromomethyl and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
93010-59-4 |
|---|---|
Fórmula molecular |
C16H16Br2 |
Peso molecular |
368.11 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-[2-(bromomethyl)-6-methylphenyl]-3-methylbenzene |
InChI |
InChI=1S/C16H16Br2/c1-11-5-3-7-13(9-17)15(11)16-12(2)6-4-8-14(16)10-18/h3-8H,9-10H2,1-2H3 |
Clave InChI |
AJXVPMHBXYMYIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CBr)C2=C(C=CC=C2CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
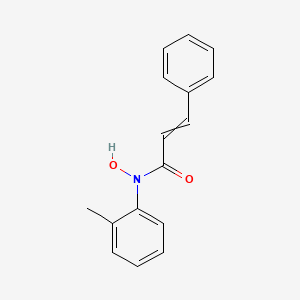
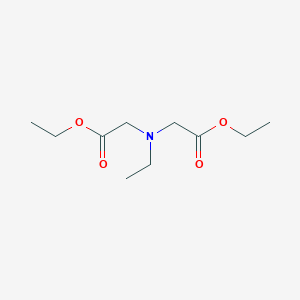
![5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14360378.png)
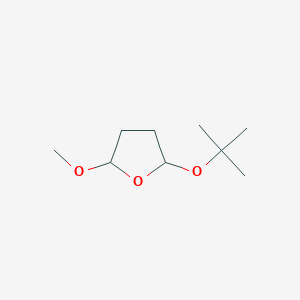
![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)

![2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine](/img/structure/B14360396.png)
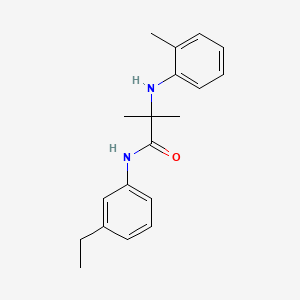
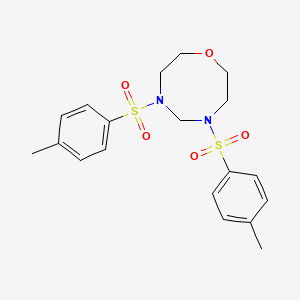
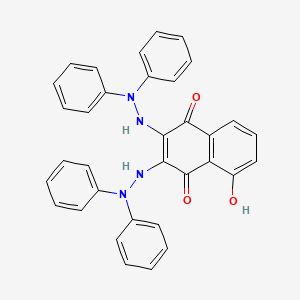
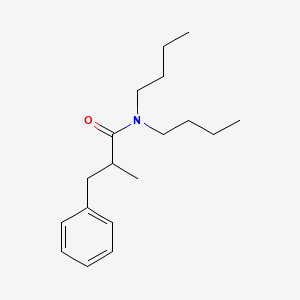
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
